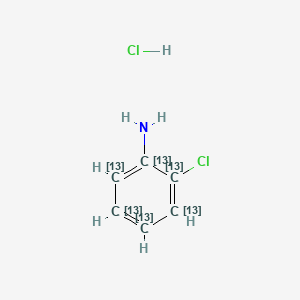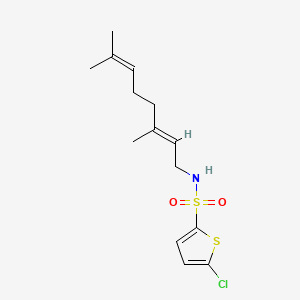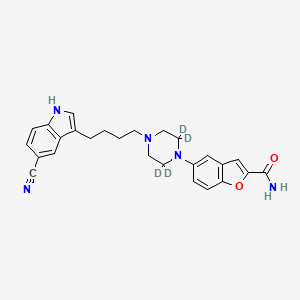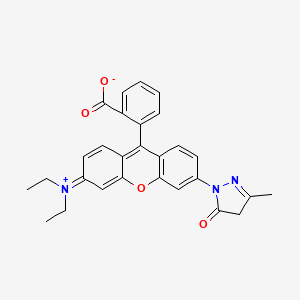
RH-Eda
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of RH-Eda involves the combination of rhodamine and edaravone. The preparation method for in vivo formula includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water . The exact synthetic routes and reaction conditions are proprietary and typically not disclosed in detail by manufacturers.
Chemical Reactions Analysis
RH-Eda undergoes specific reactions with hydroxyl radicals. Upon treatment with hydroxyl radicals, its edaravone subunit is converted to the corresponding 2-oxo-3-(phenylhydrazono)-butanoic acid derivative, leading to a significant fluorescence increase . This reaction is highly selective and sensitive to hydroxyl radicals without interference from other reactive oxygen species .
Scientific Research Applications
RH-Eda is widely used in scientific research for imaging and detecting hydroxyl radicals in living cells and organisms. It has been utilized for imaging endogenous hydroxyl radical production in living cells and zebrafish under different stimuli . Additionally, this compound allows high-contrast discrimination of cancer cells from normal ones by monitoring their different hydroxyl radical levels upon stimulation with β-Lapachone, an effective reactive oxygen species-generating anticancer therapeutic agent .
Mechanism of Action
The mechanism of action of RH-Eda involves the specific detection of hydroxyl radicals. This compound itself is almost nonfluorescent under physiological conditions due to the formation of a twisted intramolecular charge transfer state upon photoexcitation and the acylation of its rhodamine nitrogen at the 3’ position . Upon treatment with hydroxyl radicals, the edaravone subunit is converted to the corresponding 2-oxo-3-(phenylhydrazono)-butanoic acid derivative, leading to a significant fluorescence increase .
Comparison with Similar Compounds
RH-Eda is unique due to its high sensitivity and selectivity for hydroxyl radicals. Similar compounds include other rhodamine-based fluorescent probes and edaravone derivatives. this compound’s specific design allows for a significant fluorescence increase upon detection of hydroxyl radicals, making it a valuable tool for scientific research .
Properties
Molecular Formula |
C28H25N3O4 |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
2-[3-diethylazaniumylidene-6-(3-methyl-5-oxo-4H-pyrazol-1-yl)xanthen-9-yl]benzoate |
InChI |
InChI=1S/C28H25N3O4/c1-4-30(5-2)18-10-12-22-24(15-18)35-25-16-19(31-26(32)14-17(3)29-31)11-13-23(25)27(22)20-8-6-7-9-21(20)28(33)34/h6-13,15-16H,4-5,14H2,1-3H3 |
InChI Key |
BCLMRJNOHCGGTP-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](=C1C=CC2=C(C3=C(C=C(C=C3)N4C(=O)CC(=N4)C)OC2=C1)C5=CC=CC=C5C(=O)[O-])CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


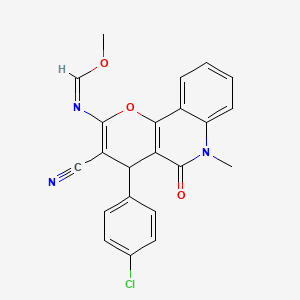
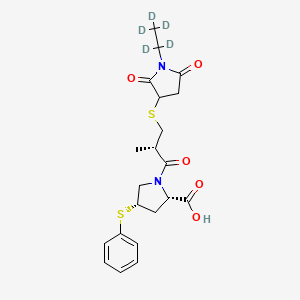


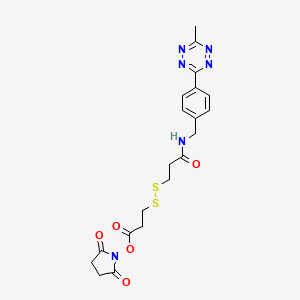
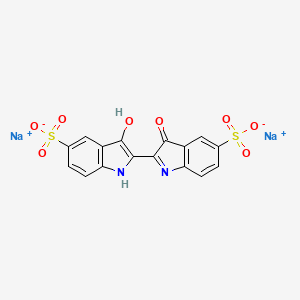
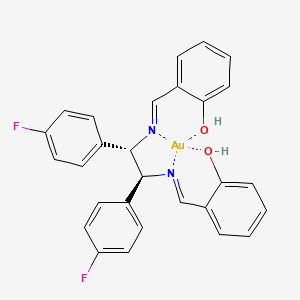
![4-[4-[(1S,4S,5S)-2-azabicyclo[2.2.1]heptan-5-yl]phenyl]-7-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxylic acid](/img/structure/B12415804.png)

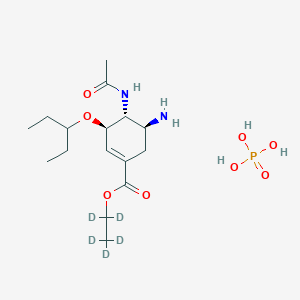
![N,N-diethyl-2-[4-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine](/img/structure/B12415812.png)
